molecular formula C14H23NO2 B5716764 2-[(4-ethoxybenzyl)(propyl)amino]ethanol

2-[(4-ethoxybenzyl)(propyl)amino]ethanol

Cat. No. B5716764
M. Wt: 237.34 g/mol
InChI Key: PYSDIGFGVRZQNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-ethoxybenzyl)(propyl)amino]ethanol, also known as EBPE, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied in detail. In

Mechanism of Action

The mechanism of action of 2-[(4-ethoxybenzyl)(propyl)amino]ethanol is not fully understood, but it is believed to involve the regulation of various neurotransmitters in the brain. 2-[(4-ethoxybenzyl)(propyl)amino]ethanol has been shown to increase the levels of acetylcholine, dopamine, and serotonin in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-[(4-ethoxybenzyl)(propyl)amino]ethanol has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective effects, 2-[(4-ethoxybenzyl)(propyl)amino]ethanol has been shown to have antioxidant and anti-inflammatory properties. It may also help to improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4-ethoxybenzyl)(propyl)amino]ethanol in lab experiments is its well-established synthesis method. This allows researchers to easily obtain the compound for use in their experiments. However, one limitation of using 2-[(4-ethoxybenzyl)(propyl)amino]ethanol is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are many potential future directions for research on 2-[(4-ethoxybenzyl)(propyl)amino]ethanol. One area of research could involve further exploring its potential as a treatment for neurological disorders. Additionally, researchers could investigate its effects on other biochemical pathways in the body and its potential use in other areas of scientific research. Overall, 2-[(4-ethoxybenzyl)(propyl)amino]ethanol is a promising compound that has the potential to contribute to a variety of scientific fields.

Synthesis Methods

The synthesis of 2-[(4-ethoxybenzyl)(propyl)amino]ethanol involves the reaction of 4-ethoxybenzyl chloride with propylamine in the presence of a base such as sodium hydroxide. The resulting compound is then reduced using sodium borohydride to yield 2-[(4-ethoxybenzyl)(propyl)amino]ethanol. This synthesis method has been well-established and is widely used in scientific research.

Scientific Research Applications

2-[(4-ethoxybenzyl)(propyl)amino]ethanol has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research involves its use as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. 2-[(4-ethoxybenzyl)(propyl)amino]ethanol has been shown to have neuroprotective effects and may help to prevent the death of neurons in the brain.

properties

IUPAC Name

2-[(4-ethoxyphenyl)methyl-propylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-3-9-15(10-11-16)12-13-5-7-14(8-6-13)17-4-2/h5-8,16H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSDIGFGVRZQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCO)CC1=CC=C(C=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5421771

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.